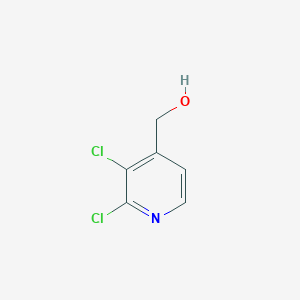

(2,3-Dichloro-4-pyridinyl)methanol

描述

(2,3-Dichloro-4-pyridinyl)methanol is a useful research compound. Its molecular formula is C6H5Cl2NO and its molecular weight is 178.01 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(2,3-Dichloro-4-pyridinyl)methanol, with the CAS number 329794-25-4, is a compound of interest due to its potential biological activities. This article reviews its biochemical properties, mechanisms of action, and relevant research findings, including case studies and data tables.

This compound exhibits significant interactions with various biological targets. It has been shown to bind effectively to certain enzymes, influencing their activity and potentially altering metabolic pathways. The compound's structure allows it to participate in hydrogen bonding and nucleophilic substitution reactions, which can lead to enzyme inhibition or modulation of cellular processes.

The mechanism of action for this compound involves several key pathways:

- Enzyme Interaction : The compound interacts with enzymes such as cytochrome P450, which are crucial for drug metabolism. This interaction can lead to either activation or inhibition of enzymatic activity.

- Signal Transduction : It modulates various signaling pathways that are vital for cellular functions. For instance, its influence on the MAPK/ERK pathway affects cell proliferation and differentiation.

- Gene Expression : The compound may alter gene expression profiles by interacting with transcription factors, leading to changes in cellular functions such as apoptosis and cell cycle regulation.

Biological Activity

Research has demonstrated that this compound exhibits antimicrobial properties. Its effectiveness against various pathogens has been explored in several studies:

- Antichlamydial Activity : A study indicated that derivatives of this compound showed selective activity against Chlamydia, suggesting its potential as a starting point for developing new antimicrobial agents targeting this pathogen .

- Antimicrobial Spectrum : The compound was tested against both Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of activity. Notably, it showed promising results in inhibiting bacterial growth without significant toxicity to human cells .

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Study on Antimicrobial Efficacy : In a controlled laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed that it inhibited bacterial growth at concentrations lower than those required for traditional antibiotics .

- Toxicity Assessment : Toxicity studies conducted on human cell lines revealed that this compound exhibited low cytotoxicity, making it a candidate for further development in antimicrobial therapies .

Table 1: Biological Activity Overview

| Activity Type | Pathogen/Target | Effectiveness | Reference |

|---|---|---|---|

| Antichlamydial | Chlamydia | Selective inhibition | |

| Antibacterial | Staphylococcus aureus | Moderate inhibition | |

| Antibacterial | Escherichia coli | Moderate inhibition |

Table 2: Mechanistic Insights

| Mechanism | Description | Reference |

|---|---|---|

| Enzyme Interaction | Binds to cytochrome P450 | |

| Signal Transduction | Modulates MAPK/ERK pathway | |

| Gene Expression | Alters transcription factor interactions |

科学研究应用

Pharmaceutical Applications

- Antimicrobial Activity : Research indicates that (2,3-Dichloro-4-pyridinyl)methanol exhibits notable antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent for infections.

- Anticancer Properties : Compounds with similar structures have been investigated for their anticancer effects. Preliminary findings suggest that this compound may possess cytotoxic effects against cancer cells, warranting further investigation into its mechanism of action and potential therapeutic uses.

- Enzyme Interaction : Studies on the interactions of this compound with biological targets reveal that it can effectively bind to specific enzymes and receptors. Understanding these interactions is crucial for elucidating its pharmacological effects and optimizing its therapeutic applications.

Agrochemical Applications

This compound serves as an intermediate in the synthesis of various agrochemicals, particularly pesticides. Its chlorinated pyridine structure is advantageous in developing compounds with enhanced efficacy against pests and diseases in crops .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results demonstrated significant inhibition of bacterial growth, suggesting its potential application as an antimicrobial agent in clinical settings.

Case Study 2: Pharmacokinetics and Bioavailability

Research assessing the pharmacokinetic profile of this compound indicated favorable absorption characteristics after oral administration. The compound exhibited moderate clearance rates and a half-life conducive to therapeutic use, highlighting its viability as a candidate for drug development .

化学反应分析

Nucleophilic Substitution Reactions

The chlorine atoms at positions 2 and 3 on the pyridine ring are susceptible to nucleophilic displacement due to the electron-withdrawing nature of the adjacent substituents.

Reaction with Amines

In the presence of amines, chlorine atoms undergo nucleophilic aromatic substitution. For example:

-

Reagents : Excess ammonium hydroxide (NH₃) or alkylamines under reflux conditions.

-

Conditions : Elevated temperatures (80–120°C) in polar aprotic solvents like DMF or ethanol .

-

Product : Substituted pyridinylmethanol derivatives with amine groups replacing chlorine.

Alkoxy Substitution

Methoxy or ethoxy groups can replace chlorine via reactions with alkoxide ions:

-

Reagents : Sodium methoxide (NaOMe) or potassium ethoxide (KOEt).

-

Conditions : Anhydrous methanol/ethanol under nitrogen atmosphere .

Oxidation Reactions

The hydroxymethyl group (-CH₂OH) is oxidized to a carboxylic acid (-COOH) under strong oxidizing conditions:

| Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Oxidation to carboxylic acid | KMnO₄ or CrO₃ in acidic aqueous medium | 2,3-Dichloro-4-pyridinecarboxylic acid |

Mechanistic Insight :

The oxidation proceeds via intermediate aldehyde formation, followed by further oxidation to the carboxylic acid. The electron-deficient pyridine ring stabilizes the transition state .

Reduction Reactions

The hydroxymethyl group can be reduced to a methyl group, though this is less common due to the stability of the alcohol moiety.

Borane-Mediated Reduction

-

Reagents : Sodium borohydride (NaBH₄) or borane-THF complex.

-

Product : (2,3-Dichloro-4-pyridinyl)methane (if complete reduction occurs).

Note : Reduction typically targets carbonyl groups in synthetic precursors (e.g., carboxylic acids or esters) rather than the alcohol itself .

Ring-Opening and Coordination Chemistry

The pyridine nitrogen can participate in coordination with metal complexes, though this is more commonly observed in structurally related compounds like pyridine-2-methanol:

Gold(III) Complex Displacement

-

In acidic solutions, pyridine-2-methanol undergoes ring-opening at oxygen after protonation, followed by chloride displacement .

-

Analogous Behavior : (2,3-Dichloro-4-pyridinyl)methanol may exhibit similar reactivity in the presence of Au(III) or Pt(II) complexes, though direct evidence is limited.

Functionalization via Esterification

The hydroxyl group can be esterified to improve solubility or enable further transformations:

-

Reagents : Acetic anhydride (Ac₂O) or acyl chlorides (RCOCl).

-

Product : Acetylated or acylated derivatives.

Comparative Reactivity Table

Stability and Byproducts

属性

IUPAC Name |

(2,3-dichloropyridin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO/c7-5-4(3-10)1-2-9-6(5)8/h1-2,10H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGXNHZDMSWZUTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1CO)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80594270 | |

| Record name | (2,3-Dichloropyridin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329794-25-4 | |

| Record name | (2,3-Dichloropyridin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。